molecular formula C11H12N2S B034998 2-(Pyrrolidin-1-yl)benzo[d]thiazole CAS No. 19983-29-0

2-(Pyrrolidin-1-yl)benzo[d]thiazole

Cat. No. B034998
CAS RN: 19983-29-0
M. Wt: 204.29 g/mol
InChI Key: IJFFUAQBZZXGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrrolidin-1-yl)benzo[d]thiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has been synthesized and studied for its antibacterial and antimycobacterial activity .


Synthesis Analysis

The synthesis of “2-(Pyrrolidin-1-yl)benzo[d]thiazole” involves the use of pyrrolidine, a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)benzo[d]thiazole” is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)benzo[d]thiazole” are influenced by steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Functionalized 2-(Pyrrolidin-1-yl)thiazole : A study by Belveren et al. (2017) presents a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole, showing promising antibacterial and antimycobacterial activity. This efficient protocol employs pyrrolidines and benzoylisothiocyanate, followed by a reaction with alpha-bromo ketones (Belveren et al., 2017).

  • Antibacterial Activity of Heterocyclic Compounds : Patel and Patel (2015) synthesized a series of heterocyclic compounds, including 2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives. These compounds displayed significant antibacterial activity against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, compared to the standard drug ciprofloxacin (Patel & Patel, 2015).

Catalytic and Synthetic Applications

  • Palladium-Catalyzed Synthesis : Veltri et al. (2016) explored the use of 2-(pyrrolidin-1-yl)benzo[d]thiazole in a palladium-catalyzed carbonylative multicomponent synthesis. This method facilitated the production of functionalized benzimidazothiazoles, showcasing the compound's utility in complex organic syntheses (Veltri et al., 2016).

Photophysical Properties

  • Electrochemical Cells and Light Emission : Ertl et al. (2017) investigated the use of 2-(pyrrolidin-1-yl)benzo[d]thiazole in the synthesis of cyclometalated iridium(III) complexes. These complexes were utilized in light-emitting electrochemical cells (LECs), demonstrating the potential of 2-(pyrrolidin-1-yl)benzo[d]thiazole in developing stable red-light-emitting devices (Ertl et al., 2017).

Anticonvulsant Activity

  • Anticonvulsant Agents : A study by Ghabbour et al. (2015) on 1-(thiazol-2-yl)pyrrolidin-2-one derivatives, including those derived from 2-(pyrrolidin-1-yl)benzo[d]thiazole, revealed significant anticonvulsant activity. The compounds were effective in various seizure models, highlighting the potential of these derivatives in treating convulsions (Ghabbour et al., 2015).

Future Directions

The future directions for “2-(Pyrrolidin-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicine. The development of new drugs that overcome antibiotic resistance is a current emerging field .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFFUAQBZZXGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303511
Record name 2-(1-Pyrrolidinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)benzo[d]thiazole

CAS RN

19983-29-0
Record name 2-(1-Pyrrolidinyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19983-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Pyrrolidinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-1-yl)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Pyrrolidin-1-yl)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-1-yl)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
2-(Pyrrolidin-1-yl)benzo[d]thiazole

Citations

For This Compound
10
Citations
AS Singh, N Mishra, MS Yadav… - Journal of Heterocyclic …, 2019 - Wiley Online Library
The utility and advantages of benzotriazole methodology have been described for the practical synthesis of benzothiazoles. The two‐step synthetic procedure includes nucleophilic acyl …
Number of citations: 13 onlinelibrary.wiley.com
A Banerjee, SK Santra, SK Rout, BK Patel - Tetrahedron, 2013 - Elsevier
Copper(I) catalysts are usually ineffective on the other hand Pd(II) catalysts are quite effective in promoting intramolecular sp 2 C–H functionalization (C–S bond formation). Herein, we …
Number of citations: 40 www.sciencedirect.com
RU Kumar, K Dileep, KH Reddy… - Current Microwave …, 2018 - ingentaconnect.com
Background: Microwave-assisted synthesis is an important field of research in relation to the drug discovery and development process. Particularly, microwave-assisted organic …
Number of citations: 3 www.ingentaconnect.com
Y Xu, B Li, X Zhang, X Fan - The Journal of Organic Chemistry, 2017 - ACS Publications
In this paper, a highly efficient and sustainable synthesis of 2-aminobenzothiazoles through the cascade reactions of isothiocyanatobenzenes with primary or secondary amines by …
Number of citations: 48 pubs.acs.org
U Parmar, D Somvanshi, S Kori, AA Desai… - The Journal of …, 2021 - ACS Publications
Buchwald–Hartwig amination of chloroheteroarenes has been a challenging synthetic process, with very few protocols promoting this important transformation at ambient temperature. …
Number of citations: 3 pubs.acs.org
AA Jichkar, IA Opai, NN Karade - Journal of Sulfur Chemistry, 2022 - Taylor & Francis
An extremely efficient synthetic method for the preparation of 2-aminobenzothiazole derivatives starting from arylthioureas by using N-iodosuccinimide has been reported. This protocol …
Number of citations: 2 www.tandfonline.com
V Srivastava, PK Singh, PP Singh - Croatica Chemica Acta, 2015 - hrcak.srce.hr
A mild and efficient one-pot visible light irradiated synthesis of 2-aminobenzothiazole 4 (a–l) from arylisothiocyanate 1 (a–l) and secondary amines 2 have been reported in presence of …
Number of citations: 40 hrcak.srce.hr
SK Sahoo - 2012 - gyan.iitg.ac.in
The content of this thesis has been divided into five main chapters based on the results of experimental works performed during the completa course of the research period. The …
Number of citations: 2 gyan.iitg.ac.in
KHV Reddy, BSPA Kumar, VP Reddy, RU Kumar… - RSC Advances, 2014 - pubs.rsc.org
A ligand free Ru/C-catalyzed amination of 2-halo azoles with a broad scope of aminating reagents has been developed. A variety of 2-aminoazole derivatives were synthesized in …
Number of citations: 14 pubs.rsc.org
YB Bhujabal, KS Vadagaonkar, A Gholap… - The Journal of …, 2019 - ACS Publications
A highly efficient and an unprecedented hexafluoro-2-propanol, promoting low-temperature aromatic nucleophilic substitutions of chloroheteroarenes, has been performed using thiols …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.